Physicochemical Profiling and Synthetic Applications of 5-Chloro-4-fluoro-1H-indazole in Targeted Drug Discovery
Physicochemical Profiling and Synthetic Applications of 5-Chloro-4-fluoro-1H-indazole in Targeted Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural causality, pathobiological applications (IDO1 targeting), and self-validating experimental methodologies.
Executive Summary
In contemporary medicinal chemistry, halogenated heteroaromatic scaffolds are critical for achieving high-affinity target engagement and optimal pharmacokinetic profiles. 5-Chloro-4-fluoro-1H-indazole (CAS: 1082041-86-8) represents a highly specialized fragment. As an indazole derivative heavily decorated with electronegative halogens, it serves as a privileged building block for synthesizing enzyme inhibitors, notably those targeting the kynurenine pathway. This whitepaper systematically breaks down the physicochemical traits of the scaffold, the causality behind its biological utility, and provides self-validating experimental workflows for its characterization and functionalization.
Molecular Architecture & Physicochemical Parameters
The physical behavior of 5-chloro-4-fluoro-1H-indazole is dictated directly by the stereoelectronic effects of its substituents. To effectively formulate and derivatize this compound, researchers must intimately understand its core parameters [1].
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Causality / Practical Significance |
| CAS Number | 1082041-86-8 | Unique identifier for regulatory/procurement tracking. |
| Molecular Formula | C7H4ClFN2 | High halogen-to-carbon ratio drives lipophilicity. |
| Molecular Weight | 170.57 g/mol | Optimal low-molecular-weight fragment for fragment-based drug discovery (FBDD). |
| Exact Mass | 170.0047 Da | Crucial target mass for LC-MS/MS HRMS identification and internal validation. |
| cLogP (Estimated) | 2.5 – 2.8 | Dual halogenation yields a highly lipophilic anchor, ensuring deep target-pocket penetration. |
| Aqueous Solubility | < 0.1 mg/mL | Characterized by very slight solubility in water [2]; necessitates DMSO/DMF for initial stock formulation. |
| Storage Temp | 2-8°C (Sealed) | Prevents slow environmental oxidation or photodegradation of the pyrazole N-N bond. |
Structural Causality: Why 4-Fluoro and 5-Chloro?
As an Application Scientist, I rarely select building blocks by accident. The specific arrangement of halogens on this scaffold provides two highly distinct advantages:
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The 4-Fluoro Inductive (-I) Effect: Introducing a highly electronegative fluorine atom at the C4 position shields the aromatic core from CYP450-mediated hepatic oxidation. Mechanistically, fluorine's strong electron-withdrawing nature pulls electron density away from the fused pyrazole ring. This lowers the pKa of the N1-H proton (making it more acidic) and reduces the nucleophilicity of the N2 lone pair, which is critical for dictating regioselectivity during synthesis.
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The 5-Chloro Halogen Bonding (X-Bond): The C5-chlorine atom introduces vital steric bulk. More importantly, it forms directional "halogen bonds" with target protein backbone carbonyls. The anisotropic distribution of electron density on the chlorine creates a localized region of positive charge (the σ-hole), acting as an ultra-specific molecular anchor [2].
Scaffold Significance in Pathobiology (IDO1 Inhibition)
A primary application of 5-chloro-4-fluoro-1H-indazole is the construction of potent inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is the rate-limiting enzyme in the catabolism of L-tryptophan into L-kynurenine. Elevated kynurenine pathway activity is an immune-evasion mechanism in oncology and a driver of neuroinflammation in Amyotrophic Lateral Sclerosis (ALS) [3].
By functionalizing 5-chloro-4-fluoro-1H-indazole into complex bicyclic carboxamides, researchers can create competitive IDO1 inhibitors [4]. The 5-chloro and 4-fluoro groups allow the inhibitor to fit with geometric perfection into the hydrophobic, halogen-friendly binding pocket of the IDO1 apoenzyme.
Fig 1. Mechanistic role of 5-chloro-4-fluoro-1H-indazole derivatives in IDO1 pathway inhibition.
Self-Validating Experimental Methodologies
To ensure absolute Trustworthiness , modern drug discovery protocols cannot rely on single-point data. Below are detailed, self-validating workflows for characterizing and derivatizing this scaffold.
Protocol A: Thermodynamic Solubility & LogP Determination (Shake-Flask LC-MS/MS)
Because 5-chloro-4-fluoro-1H-indazole exhibits exceptionally low aqueous solubility, standard UV-Vis partitioning methods frequently fail. We employ a miniaturized, self-validating LC-MS/MS approach.
The Self-Validating Mechanism: A single partition measurement is vulnerable to undetected micelle formation or emulsion stabilization. To counteract this, the assay must be executed across three distinct octanol/water phase ratios (1:1, 1:2, and 2:1). If the calculated LogP deviates by >0.1 units across the triplicates, the system suitability test (SST) fails automatically, flagging compound aggregation.
Step-by-Step Procedure:
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Preparation: Prepare a 10 mM stock solution of 5-chloro-4-fluoro-1H-indazole in 100% LC-MS grade DMSO.
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Phase Saturation: Pre-saturate n-octanol and 1X PBS (pH 7.4) by stirring them together vigorously for 24 hours at 25°C.
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Spiking: Add 5 µL of the compound stock to three separate vials containing the pre-saturated phases at ratios of 1:1, 1:2, and 2:1 (Total volume = 1 mL per vial). Spike 5 µL of Propranolol (10 mM) into each vial as an internal thermodynamic control.
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Equilibration: Agitate the vials at 300 RPM on an orbital shaker at 25°C for exactly 24 hours to ensure absolute thermodynamic equilibrium.
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Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to forcefully break any micro-emulsions.
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Quantification: Aliquot 10 µL from both the aqueous and octanol phases. Dilute in mobile phase (Acetonitrile/Water with 0.1% Formic Acid) and inject into an LC-MS/MS (MRM mode tracking the
transition for the parent ion). -
Validation: Calculate the partition coefficient. Ensure the variance between the three phase ratios is ≤0.1 LogP units.
Fig 2. Self-validating shake-flask LC-MS/MS workflow for thermodynamic solubility and LogP.
Protocol B: Regioselective N1-Alkylation
1H-indazoles naturally exist as N1/N2 tautomers. The logical choice of reagents is critical here. Due to the proximity of the electron-withdrawing 4-fluoro group, the N2 position is deactivated.
Step-by-Step Procedure:
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Dissolve 1.0 eq of 5-chloro-4-fluoro-1H-indazole in anhydrous N,N-Dimethylformamide (DMF) under an inert Nitrogen atmosphere.
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Add 1.5 eq of Cesium Carbonate (
). Causality Note: is specifically chosen over because the larger cesium counter-ion produces a highly reactive, "naked" indazolyl anion, strongly pushing the reaction toward thermodynamic control (favoring N1 over N2). -
Slowly add 1.1 eq of your chosen electrophile (e.g., an alkyl halide) dropwise at 0°C.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench with ice water, extract with Ethyl Acetate, and verify regioselectivity via 2D NOESY NMR (looking for cross-peaks between the N1-alkyl protons and the C7 aromatic proton).
References
- Google Patents, "AU 2017331345 B2 - Modulators of indoleamine 2, 3-dioxygenase and methods of use thereof", Plexxikon Inc.
- Google Patents, "US 10968201 B2 - Bicyclic carboxamides and methods of use thereof", Plexxikon Inc.
